molecular formula C16H12BrClO4 B2985271 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate CAS No. 432018-94-5

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate

Cat. No.: B2985271
CAS No.: 432018-94-5
M. Wt: 383.62
InChI Key: RCZWDYJXLUSDGK-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate is a chemical compound with the molecular formula C16H12BrClO4 and a molecular weight of 383.62 g/mol . This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-bromo-6-ethoxy-4-formylphenol with 4-chlorobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

    Reduction Reactions: Alcohol derivatives.

    Ester Hydrolysis: Phenol and carboxylic acid.

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate is widely used in scientific research for its diverse applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromine and formyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO4/c1-2-21-14-8-10(9-19)7-13(17)15(14)22-16(20)11-3-5-12(18)6-4-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZWDYJXLUSDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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